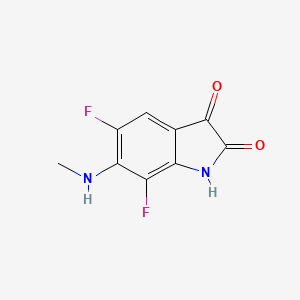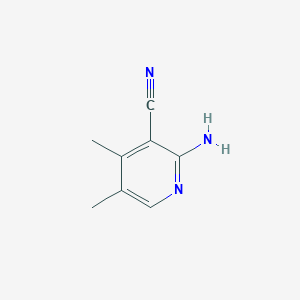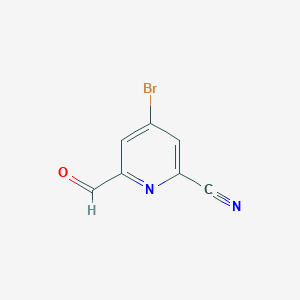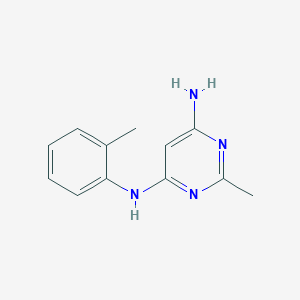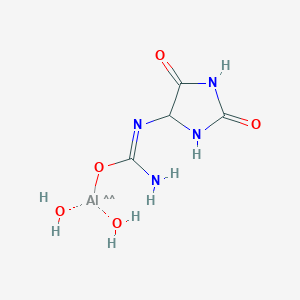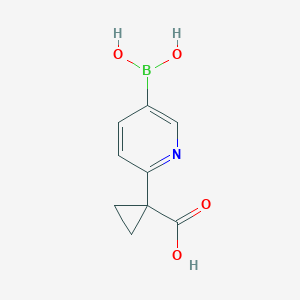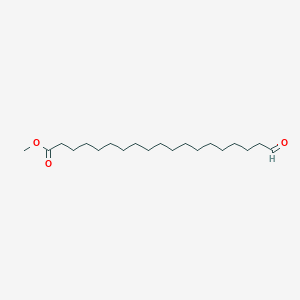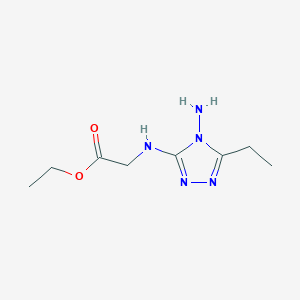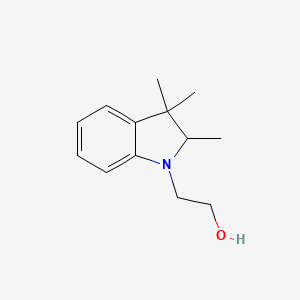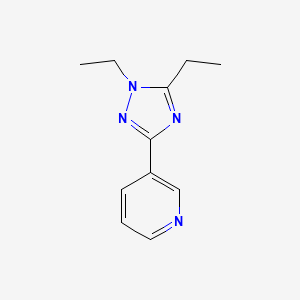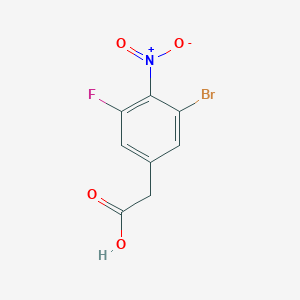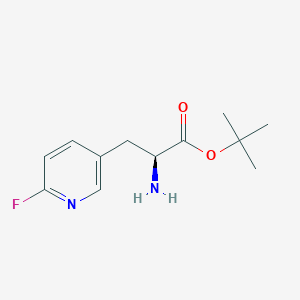
tert-Butyl(S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl(S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a fluoropyridinyl group. Its distinct chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and other scientific disciplines.
Métodos De Preparación
The synthesis of tert-Butyl(S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate typically involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . The reaction conditions for these methods often include the use of solvents like 1,4-dioxane and bases such as cesium carbonate .
Análisis De Reacciones Químicas
tert-Butyl(S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
tert-Butyl(S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic applications, including its role as a precursor to pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of tert-Butyl(S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with enzymes involved in disease pathways, leading to therapeutic effects .
Comparación Con Compuestos Similares
tert-Butyl(S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate can be compared with other similar compounds, such as:
tert-Butyl (6-fluoropyridin-3-yl)carbamate: This compound shares a similar fluoropyridinyl group but differs in its overall structure and properties.
tert-Butyl (4-bromo-6-fluoropyridin-3-yl)carbamate: This compound also contains a fluoropyridinyl group but includes a bromine atom, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H17FN2O2 |
|---|---|
Peso molecular |
240.27 g/mol |
Nombre IUPAC |
tert-butyl (2S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate |
InChI |
InChI=1S/C12H17FN2O2/c1-12(2,3)17-11(16)9(14)6-8-4-5-10(13)15-7-8/h4-5,7,9H,6,14H2,1-3H3/t9-/m0/s1 |
Clave InChI |
YEIDBANZYBXHHR-VIFPVBQESA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[C@H](CC1=CN=C(C=C1)F)N |
SMILES canónico |
CC(C)(C)OC(=O)C(CC1=CN=C(C=C1)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


